Methyl 5-methylpyrimidine-4-carboxylate
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Overview
Description
Methyl 5-methylpyrimidine-4-carboxylate is an organic compound with the molecular formula C7H8N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-methylpyrimidine-4-carboxylate can be synthesized through various methods. One common method involves the reaction of 5-methylpyrimidine-4-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 5-methylpyrimidine-4-carboxylic acid.
Reduction: Formation of 5-methylpyrimidine-4-methanol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-methylpyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Pyrimidine derivatives are often explored for their potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of methyl 5-methylpyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For example, it can inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Methyl 5-methylpyrimidine-4-carboxylate can be compared with other pyrimidine derivatives such as:
- Methyl 4-methylpyrimidine-5-carboxylate
- 2,4-Dichloro-5-methylpyrimidine
- Triazole-pyrimidine hybrids
These compounds share similar structural features but differ in their chemical properties and biological activities. This compound is unique due to its specific substitution pattern, which can influence its reactivity and application in various fields .
Properties
Molecular Formula |
C7H8N2O2 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
methyl 5-methylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-8-4-9-6(5)7(10)11-2/h3-4H,1-2H3 |
InChI Key |
UQVMLYFSOYLYSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN=C1C(=O)OC |
Origin of Product |
United States |
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